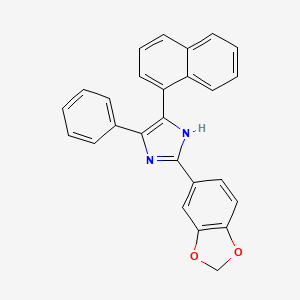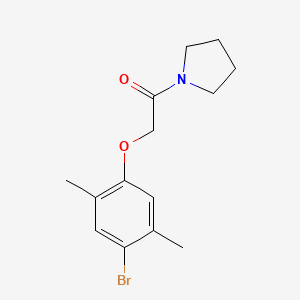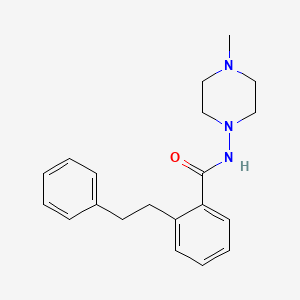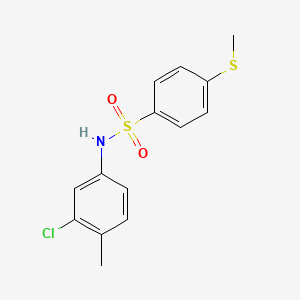![molecular formula C23H20Cl2N2O3 B3498928 3-chloro-N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)benzamide](/img/structure/B3498928.png)
3-chloro-N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)benzamide
Vue d'ensemble
Description
“3-chloro-N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)benzamide” is a halogenated salicylanilide . It is known for its antihelmintic and fasciolicide properties . It is an efficient inhibitor of chitinase in Onchocerca volvulus .
Synthesis Analysis
The synthesis of this compound involves three steps from readily available 4-chlorophenol with an overall yield of 74% . The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving 82% yield .Molecular Structure Analysis
The molecular formula of the compound is C13H9Cl2NO . The 13C NMR spectrum allows us to see the carbon carrying the nitro group at 143.15 ppm and the two carbons linked to the oxygen atom of the ether linkage that joins the two benzene rings, at 158.65 and 153.31 ppm, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with aminoether .Physical and Chemical Properties Analysis
The compound has a molecular weight of 266.129 . More detailed physical and chemical properties are not available in the retrieved papers.Mécanisme D'action
Propriétés
IUPAC Name |
3-chloro-N-[4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-23(2,30-20-12-6-16(24)7-13-20)22(29)27-19-10-8-18(9-11-19)26-21(28)15-4-3-5-17(25)14-15/h3-14H,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDBPYMSSNCCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-chlorophenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B3498845.png)


![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B3498877.png)
![4-chloro-N-cycloheptyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3498883.png)
![2-[BENZYL(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-METHYLBENZOATE](/img/structure/B3498891.png)




![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(4-fluorophenyl)benzamide](/img/structure/B3498923.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3498935.png)
![7-mesityl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3498940.png)
![2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3498946.png)
